molecular formula C24H31N3O4S B10791022 N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide

N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide

Cat. No.: B10791022
M. Wt: 457.6 g/mol
InChI Key: ZBISUMKKQFCYDI-UHFFFAOYSA-N
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Description

N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is a complex organic compound that features a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide typically involves multiple steps. One common approach is to start with the quinoline derivative, which is then reacted with piperidine and other reagents under controlled conditions to form the final compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce tetrahydroquinoline derivatives .

Scientific Research Applications

N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

Uniqueness

N-(3-(2-(4-((2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)methyl)piperidin-1-yl)ethoxy)phenyl)methanesulfonamide is unique due to its specific structure, which combines a quinoline derivative with a piperidine moiety and a methanesulfonamide group. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

457.6 g/mol

IUPAC Name

N-[3-[2-[4-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)methyl]piperidin-1-yl]ethoxy]phenyl]methanesulfonamide

InChI

InChI=1S/C24H31N3O4S/c1-32(29,30)26-21-3-2-4-22(17-21)31-14-13-27-11-9-18(10-12-27)15-19-5-6-20-7-8-24(28)25-23(20)16-19/h2-6,16-18,26H,7-15H2,1H3,(H,25,28)

InChI Key

ZBISUMKKQFCYDI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC(=CC=C1)OCCN2CCC(CC2)CC3=CC4=C(CCC(=O)N4)C=C3

Origin of Product

United States

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